3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde
Overview
Description
3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde: is an organic compound with the molecular formula C10H6I2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two iodine atoms at the 3 and 5 positions and a prop-2-yn-1-yloxy group at the 4 position.
Mechanism of Action
Target of Action
Similar compounds have been used for chemical probe synthesis , suggesting that this compound may also interact with biological targets.
Mode of Action
It’s worth noting that similar compounds allow for uv light-induced covalent modification of a biological target . This suggests that 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde may also interact with its targets in a similar manner.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-diiodophenol.
Alkylation: The phenol group is alkylated with propargyl bromide in the presence of a base such as potassium carbonate to form 3,5-diiodo-4-(prop-2-yn-1-yloxy)phenol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial applications .
Comparison with Similar Compounds
4-(prop-2-yn-1-yloxy)benzaldehyde: This compound lacks the iodine substituents and has different reactivity and applications.
4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde:
Uniqueness: This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3,5-diiodo-4-prop-2-ynoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRKIQIYZBNKDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1I)C=O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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